Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
Description
Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate is a piperidine derivative with a molecular formula of C₁₃H₁₈N₂O₃ and a molecular weight of 250.298 g/mol . Key features include:
- Stereochemistry: Two defined stereocenters at the 3R and 4R positions.
- Functional Groups: A benzyloxycarbonyl (Cbz) protecting group, a hydroxyl group at C3, and an amino group at C2.
- Applications: Serves as a chiral intermediate in pharmaceutical synthesis, notably for kinase inhibitors like Tofacitinib .
Properties
IUPAC Name |
benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKGMFWANMCSOS-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of (3R,4R)-3,4-epoxypiperidine with benzylamine in the presence of a suitable catalyst, such as lithium perchlorate, in an organic solvent like acetonitrile at room temperature . This reaction leads to the formation of the desired amino alcohol with high stereoselectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and high-throughput screening methods can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP
Reducing Agents: NaBH4, LiAlH4
Solvents: Acetonitrile, methanol, dichloromethane
Major Products Formed
The major products formed from these reactions include oxidized derivatives (e.g., ketones or aldehydes) and reduced derivatives (e.g., alcohols). Substitution reactions can lead to the formation of various substituted piperidine derivatives.
Scientific Research Applications
Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This inhibition can occur through various pathways, including competitive, non-competitive, and allosteric inhibition .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Key Structural Differences and Implications
Substituent Effects: Fluorine and Trifluoromethyl Groups (e.g., CAS 1951439-26-1): Enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration . Boc Protection (e.g., CAS 724787-52-4): Stabilizes the amino group during synthetic steps, enabling selective deprotection .
Stereochemical Impact :
- The 3R,4R configuration in the target compound is critical for binding to kinase active sites, as seen in Tofacitinib intermediates .
- Epimeric analogs (e.g., 3R,4S in CAS 1268520-82-6) show reduced activity due to mismatched stereochemistry with biological targets .
Ring Size Variations :
- Piperidine vs. Pyrrolidine : Pyrrolidine derivatives (e.g., CAS N/A in ) exhibit increased ring strain, favoring specific conformational states in receptor binding.
Biological Activity
Benzyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data tables and findings from recent research.
Chemical Structure and Properties
This compound contains a piperidine ring with an amino group and a hydroxyl group, which are crucial for its biological activity. The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The compound has been studied for its potential as an enzyme inhibitor, particularly in inhibiting glycosidases and other related enzymes.
- Enzyme Inhibition : The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity through competitive or non-competitive mechanisms.
- Receptor Modulation : It may act as a modulator at muscarinic acetylcholine receptors, influencing cholinergic signaling pathways relevant to cognitive functions and neurodegenerative diseases.
Biological Activity Data
Recent studies have highlighted the compound's potential in various therapeutic areas:
Anticancer Activity
This compound exhibits promising anticancer properties. For instance:
- Cytotoxicity Studies : Research indicates that derivatives of piperidine compounds can induce apoptosis in cancer cell lines, showing better efficacy than standard treatments like bleomycin .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | FaDu (hypopharyngeal) | 15 | Apoptosis induction |
| Reference Drug (Bleomycin) | FaDu | 20 | DNA damage |
Neuropharmacological Effects
The compound's interaction with cholinergic receptors suggests potential applications in treating cognitive disorders:
- Cholinesterase Inhibition : Studies show that similar piperidine derivatives can inhibit acetylcholinesterase (AChE), which is beneficial for conditions like Alzheimer's disease .
| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |
|---|---|---|
| This compound | 70 | 55 |
| Donepezil (Standard) | 85 | 60 |
Case Study 1: Anticancer Efficacy
A study conducted on a series of piperidine derivatives including this compound demonstrated enhanced anticancer activity compared to existing therapies. The results indicated that modifications in the piperidine structure significantly influenced cytotoxic effects against various cancer cell lines.
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of the compound in models of Alzheimer's disease. The results suggested that it could improve cognitive function by modulating cholinergic signaling pathways through AChE inhibition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
